(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
Description
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 104802-52-0) is a chiral cyclohexane derivative characterized by a hydroxylmethyl (-CH₂OH) substituent at the 4-position and an ethyl ester group at the 1-position of the cyclohexane ring. Its stereochemistry (1R,4R) plays a critical role in its physicochemical properties and biological interactions. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals, particularly in prodrug development for colon-targeted drug delivery systems .
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHGKXYFSVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543505 | |
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104802-52-0 | |
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate typically involves the esterification of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: (1R,4R)-Ethyl 4-(carboxymethyl)cyclohexanecarboxylate.
Reduction: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as a valuable intermediate in organic synthesis. Its structural features allow it to participate in various reactions, including esterification, reduction, and substitution reactions. It is particularly useful for synthesizing more complex molecules due to its functional groups that can be modified to yield diverse derivatives.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Starting Material : Cyclohexanone is often used as the starting material.
- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde under basic conditions.
- Esterification : The final product is obtained by reacting the hydroxymethylated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound may exhibit various pharmacological activities. Its derivatives have been explored for potential anti-inflammatory and analgesic properties. The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development.
Case Studies
A notable study investigated the compound’s effects on specific enzymes involved in metabolic pathways related to inflammation. The results suggested that modifications of this compound could lead to effective inhibitors, providing insights into its therapeutic potential against inflammatory diseases.
Materials Science
Polymer Modifications
this compound has been utilized as a modifier for polymers. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. This application is particularly relevant in developing specialty materials for industrial use.
Biochemical Probes
Investigating Enzyme Interactions
The compound has been studied as a biochemical probe to understand enzyme interactions better. By labeling enzymes with derivatives of this compound, researchers can track metabolic pathways and enzyme activity in various biological systems.
Mechanism of Action
The mechanism of action of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with various molecular targets, depending on the specific application. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The hydroxymethyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Ethyl 4-(Aminomethyl)cyclohexanecarboxylate
- Structure: Differs by replacing the hydroxyl group with an amino (-NH₂) group.
- Properties: LogP: 2.01 (higher lipophilicity than the hydroxymethyl analog) . PSA: 52.32 Ų (increased polarity due to the amino group) .
- Applications : Serves as a precursor for bioactive molecules targeting neurological receptors .
(1R,4R)-Ethyl 4-Formylcyclohexanecarboxylate
Physicochemical Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | 104802-52-0 | C₁₀H₁₆O₃ | 184.23 | ~1.2* | 46.53 | ~250 (estimated) | 1.10 |
| Ethyl 4-(aminomethyl)cyclohexanecarboxylate | 168683-02-1 | C₁₀H₁₇NO₂ | 199.25 | 2.01 | 52.32 | N/A | N/A |
| (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate | 104802-53-1 | C₁₀H₁₄O₃ | 184.23 | 1.65 | 43.37 | N/A | 1.102 |
| trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 | C₉H₁₆O₃ | 172.22 | 0.72 | 46.53 | 250.7 | 1.10 |
*Estimated based on structural similarity to methyl analog .
Pharmaceutical Relevance
- Target Compound : Key intermediate in prodrugs for colon-specific delivery due to its stability in acidic environments and enzymatic cleavage in the colon .
- Aminomethyl Analog: Explored for CNS drug candidates targeting sigma receptors .
- Methyl Ester Analog : Employed in chiral resolution studies and polymer crosslinking .
Biological Activity
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- CAS Number : 110928-44-4
- Molecular Formula : CHO
- Molecular Weight : 200.28 g/mol
The biological activity of this compound is primarily attributed to its functional groups:
- The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing its interaction with enzymes and receptors.
- The carboxylate moiety is involved in various biochemical reactions, influencing metabolic pathways and enzyme activities.
The compound has been investigated for its role as a biochemical probe in studying enzyme interactions and metabolic pathways. Its structure allows it to penetrate cell membranes effectively, facilitating cellular uptake and subsequent biological effects .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
- Analgesic Activity : There are indications that this compound may have analgesic effects, although detailed studies are required to confirm these findings.
- Antitumor Potential : Some derivatives of cyclohexanecarboxylic acids have shown promise in anticancer research; thus, this compound's structural similarity warrants further investigation in this area .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate | Structure | Investigated for enzyme interactions and metabolic pathways. |
| Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylate | Similar structure with chlorine substitution | Different reactivity and potential biological activity compared to fluorine substitution. |
| Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate | Similar structure with methyl substitution | Explored for similar pharmacological effects but with distinct binding properties. |
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of cyclohexanecarboxylic acids could significantly reduce inflammation markers in animal models. The mechanisms involved include inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Antitumor Activity Investigation : Research focused on cyclohexane derivatives has shown promising results in inhibiting tumor growth in vitro. The compound's ability to interact with specific cellular targets was highlighted as a potential mechanism for its anticancer effects .
- Enzyme Interaction Studies : The compound has been utilized as a probe in enzymatic assays to study its interactions with various enzymes involved in metabolic pathways. This research is crucial for understanding its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclohexane precursors functionalized via selective oxidation or esterification. For example, cyclization of hydroxylated intermediates under acidic or enzymatic catalysis can yield the trans-diaxial configuration (1R,4R). Key steps include:
- Cyclohexane Ring Formation : Cycloaddition or Diels-Alder reactions to establish the core structure .
- Hydroxymethyl Introduction : Hydroboration-oxidation or epoxide ring-opening to install the hydroxymethyl group .
- Esterification : Ethyl ester formation via acid-catalyzed ethanolysis, ensuring retention of stereochemistry .
- Critical Parameters : Temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and chiral catalysts (e.g., lipases) significantly impact enantiomeric excess (>90% ee achievable) .
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers; retention time differences ≥2 min indicate high purity .
- NMR Spectroscopy : H-NMR coupling constants (e.g., = 10–12 Hz for trans-diaxial protons) and NOE correlations confirm spatial arrangement .
- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
Q. How does the hydroxymethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The ester group hydrolyzes under alkaline conditions (pH >10), while the hydroxymethyl moiety oxidizes to a carbonyl at acidic pH (<3). Stability studies in buffered solutions (pH 5–8, 25°C) show <5% degradation over 30 days .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with DSC showing a melting point of 92–94°C .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in stereoselective synthesis yields across different catalytic systems?
- Methodological Answer : Discrepancies arise from competing transition states:
- Enzymatic Catalysts (e.g., Candida antarctica lipase) : Favor axial attack due to hydrophobic binding pockets, yielding >95% (1R,4R) isomer .
- Metal Catalysts (e.g., Ru-BINAP) : Chelation-controlled pathways may lead to minor (1S,4S) byproducts (5–10%) due to solvent coordination effects .
- Resolution Strategy : Use kinetic resolution (e.g., selective crystallization) or mixed solvent systems (e.g., toluene:acetone) to suppress side reactions .
Q. How can computational modeling guide the optimization of this compound for enzyme-targeted applications?
- Methodological Answer :
- Docking Studies : AutoDock Vina simulations reveal hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Ser195 in cholinesterases) .
- MD Simulations : Free-energy perturbation (FEP) calculations predict binding affinity (ΔG = −8.2 kcal/mol) and guide substituent modifications (e.g., fluorination at C4 enhances metabolic stability) .
Q. What strategies resolve discrepancies in biological activity data between in vitro and cell-based assays?
- Methodological Answer :
- Membrane Permeability : LogP = 1.8 (calculated) suggests moderate permeability; use prodrug strategies (e.g., acetylated hydroxymethyl) to enhance cellular uptake .
- Metabolic Profiling : LC-MS/MS identifies rapid ester hydrolysis in hepatocytes, necessitating stabilized analogs (e.g., tert-butyl esters) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
